molecular formula C22H29NS B15138713 AChE-IN-54

AChE-IN-54

Cat. No.: B15138713
M. Wt: 339.5 g/mol
InChI Key: IBNINCUPXDVMLH-FROPJWALSA-N
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Description

AChE-IN-54 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholineBy inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-54 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. This reaction yields dihydrofuran-piperazine hybrid compounds, which are then further modified to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-54 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

AChE-IN-54 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

AChE-IN-54 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. The compound interacts with the serine residue in the catalytic triad of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AChE-IN-54

This compound is unique due to its specific structural features, which allow for strong binding affinity and selectivity towards acetylcholinesterase. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C22H29NS

Molecular Weight

339.5 g/mol

IUPAC Name

3-[(E)-2-[(4-tert-butylcyclohexylidene)methylsulfanyl]ethenyl]-1-methylindole

InChI

InChI=1S/C22H29NS/c1-22(2,3)19-11-9-17(10-12-19)16-24-14-13-18-15-23(4)21-8-6-5-7-20(18)21/h5-8,13-16,19H,9-12H2,1-4H3/b14-13+,17-16?

InChI Key

IBNINCUPXDVMLH-FROPJWALSA-N

Isomeric SMILES

CC(C)(C)C1CCC(=CS/C=C/C2=CN(C3=CC=CC=C32)C)CC1

Canonical SMILES

CC(C)(C)C1CCC(=CSC=CC2=CN(C3=CC=CC=C32)C)CC1

Origin of Product

United States

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